2-Chloro-5-(2-thenoyl)pyridine
Description
Significance of Pyridine (B92270) and Thiophene (B33073) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry
Pyridine and thiophene rings are fundamental building blocks in the creation of a vast array of organic molecules. Their presence is notable in numerous natural products, pharmaceuticals, and functional materials.
Pyridine , a six-membered heterocyclic compound containing one nitrogen atom, is a common feature in many bioactive molecules. nih.gov Its derivatives are known to possess a wide range of therapeutic properties, including antibacterial, antifungal, antitumor, and antioxidant activities. royalsocietypublishing.org The pyridine nucleus can enhance the water solubility of less soluble compounds, a desirable trait in drug development. nih.govenpress-publisher.com The versatility of the pyridine ring allows for various chemical modifications, making it a valuable scaffold for creating new drugs. enpress-publisher.com
Thiophene , a five-membered, sulfur-containing heterocyclic ring, is another "privileged scaffold" in medicinal chemistry. nih.gov Its discovery is attributed to Viktor Meyer in 1882 as a contaminant in benzene (B151609). nih.gov Thiophene and its derivatives are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The thiophene ring is considered a bioisostere of the benzene ring, meaning it can often replace a benzene ring in a molecule without significantly altering its biological activity, while potentially improving its physicochemical properties. nih.gov
The combination of these two scaffolds in a single molecule, as seen in thienopyridine derivatives, often leads to compounds with enhanced or novel biological activities. researchgate.netresearchgate.net Thienopyridines have been investigated for their potential in treating cardiovascular diseases, central nervous system disorders, and cancer. researchgate.netacs.org
Rationale for Scholarly Investigation into 2-Chloro-5-(2-thenoyl)pyridine and Structurally Related Analogues
The specific structure of this compound, which links a chloro-substituted pyridine ring to a thiophene ring via a carbonyl group, presents a compelling case for academic research. The rationale for its investigation is multifaceted:
Exploring Novel Bioactivities: The unique combination of the electron-deficient pyridine ring and the electron-rich thiophene ring can lead to novel pharmacological properties. researchgate.net Researchers are interested in how this specific arrangement influences the molecule's interaction with biological targets.
Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating analogs of this compound, researchers can establish structure-activity relationships. This involves systematically modifying different parts of the molecule—such as the position and nature of substituents on both the pyridine and thiophene rings—to understand how these changes affect its biological activity.
Intermediate for Complex Molecules: This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. For instance, the chloro-substituent on the pyridine ring can be a site for further chemical reactions, allowing for the attachment of other functional groups.
Research into structurally related compounds has yielded promising results. For example, derivatives of thieno[2,3-b]pyridine (B153569) have shown potent anticancer activity. acs.org Similarly, other pyridine derivatives are being explored for their potential as anticonvulsants and for their psychotropic properties. nih.gov
Historical Context and Evolution of Research on Pyridine and Thiophene Derivatives in Scientific Literature
The study of pyridine and thiophene derivatives has a long and rich history. Pyridine was first isolated from coal tar in the mid-19th century, and its chemistry has been extensively explored ever since. ijnrd.org Thiophene's discovery in 1882 opened up another vast area of heterocyclic chemistry. nih.gov
Early research focused on understanding the fundamental reactivity and properties of these ring systems. Over time, with the advancement of synthetic methodologies, chemists gained the ability to create a wide variety of derivatives with tailored structures.
The field of medicinal chemistry has seen a significant focus on these scaffolds. The development of the Hantzsch pyridine synthesis is a classic example of a method that has been used to create numerous dihydropyridine (B1217469) derivatives, some of which have become important drugs. ijnrd.org
In recent decades, the advent of new synthetic techniques, such as metal-catalyzed cross-coupling reactions, has further expanded the toolkit for synthesizing complex pyridine and thiophene-containing molecules. nih.gov These advancements have enabled the creation of compounds like this compound and its analogs with greater efficiency and control, facilitating their investigation for potential applications in medicine and materials science.
Structure
3D Structure
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-9-4-3-7(6-12-9)10(13)8-2-1-5-14-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZCXDGGPXBHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319277 | |
| Record name | 2-CHLORO-5-(2-THENOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501681-39-6 | |
| Record name | 2-CHLORO-5-(2-THENOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Chloro 5 2 Thenoyl Pyridine
Retrosynthetic Analysis of the 2-Chloro-5-(2-thenoyl)pyridine Molecular Framework
A retrosynthetic analysis of this compound, with the IUPAC name (6-chloro-3-pyridinyl)(2-thienyl)methanone, suggests several key disconnections. The most logical disconnection is at the carbonyl bridge, breaking the bond between the pyridine (B92270) ring and the thenoyl group. This leads to two primary synthons: a 2-chloropyridine (B119429) derivative functionalized at the 5-position and a thiophene-2-carbonyl derivative.
This primary disconnection points towards a Friedel-Crafts acylation or a related cross-coupling reaction as the key forward synthetic step. The 2-chloropyridine synthon could be derived from a pre-existing functionalized pyridine, such as 2-chloro-5-halopyridine or 2-chloro-5-lithiopyridine. The thenoyl synthon would typically be 2-thenoyl chloride or a related activated carboxylic acid derivative.
An alternative retrosynthetic approach involves the construction of the pyridine ring itself with the thenoyl moiety already attached to a precursor fragment. This would involve a cyclization reaction to form the pyridine core.
Classical Synthetic Approaches to Substituted Pyridines and Thenoyl Moieties
Pyridine Ring Formation via Cyclization Reactions
The formation of the substituted pyridine ring is a cornerstone of many classical synthetic routes. While numerous named reactions exist for pyridine synthesis, a common strategy involves the condensation of carbonyl compounds with ammonia (B1221849) or amines. For the specific target of this compound, a plausible, albeit complex, approach would be a Hantzsch-type pyridine synthesis or a related multicomponent reaction. This would necessitate the synthesis of a β-dicarbonyl compound or an enamine precursor already bearing the 2-thenoyl group. However, the direct incorporation of the chloro-substituent at the 2-position during cyclization can be challenging and often results in mixtures of isomers. A more common classical approach is the modification of a pre-formed pyridine ring.
Introduction of the Thenoyl Group via Acylation or Related Carbonyl Chemistry
The introduction of the thenoyl group onto a pre-existing 2-chloropyridine ring is a more direct classical approach. The Friedel-Crafts acylation is a fundamental reaction for forming aryl ketones. sigmaaldrich.comiitk.ac.inorganic-chemistry.org In this context, the reaction would involve the acylation of 2-chloropyridine with 2-thenoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comiitk.ac.in
However, the direct Friedel-Crafts acylation of 2-chloropyridine presents significant challenges. The pyridine ring is electron-deficient, a characteristic further amplified by the electron-withdrawing nature of the chlorine atom. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. wikipedia.org Furthermore, the Lewis acid catalyst can coordinate with the lone pair of electrons on the pyridine nitrogen, further deactivating the ring and potentially leading to undesired side reactions.
To overcome these limitations, modifications to the classical Friedel-Crafts conditions may be necessary. The use of more reactive acylating agents or alternative catalysts could be explored. Another strategy involves the initial metallation of the 2-chloropyridine at the 5-position, followed by reaction with 2-thenoyl chloride.
Advanced Synthetic Approaches to the this compound Core
Modern synthetic chemistry offers more efficient and selective methods for the construction of biaryl ketones like this compound. These methods often rely on transition metal-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.comthieme.de For the synthesis of this compound, a carbonylative cross-coupling reaction would be highly effective.
One such approach is a palladium-catalyzed carbonylative Suzuki coupling. This would involve the reaction of 2-chloro-5-iodopyridine (B1352245) with a thiophene-2-boronic acid derivative under a carbon monoxide atmosphere. The palladium catalyst, in the presence of a suitable ligand and base, facilitates the insertion of carbon monoxide and the subsequent coupling of the two aryl fragments.
Alternatively, a carbonylative Stille coupling could be employed, using a 2-thienyltin reagent. Another viable route is a palladium-catalyzed carbonylation of 2-chloro-5-halopyridine followed by a reaction with a 2-thienyl organometallic reagent.
The Sonogashira coupling, while typically used for forming carbon-carbon triple bonds, can be adapted for this synthesis. A possible route involves the Sonogashira coupling of 2-chloro-5-iodopyridine with 2-ethynylthiophene, followed by hydration of the resulting alkyne to the desired ketone.
The Buchwald-Hartwig amination is primarily used for C-N bond formation, but related palladium-catalyzed methods for C-C bond formation from aryl halides and organometallic reagents are highly relevant. nih.gov A general representation of a palladium-catalyzed cross-coupling approach is shown below:
Table 1: Comparison of Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Pyridine Substrate | Thiophene (B33073) Reagent | Key Features |
| Carbonylative Suzuki Coupling | 2-Chloro-5-iodopyridine | 2-Thienylboronic acid | Mild reaction conditions, high functional group tolerance. |
| Carbonylative Stille Coupling | 2-Chloro-5-bromopyridine | 2-(Tributylstannyl)thiophene | Effective but uses toxic organotin reagents. |
| Sonogashira Coupling/Hydration | 2-Chloro-5-iodopyridine | 2-Ethynylthiophene | Two-step process, requires subsequent hydration of the alkyne. |
Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogen Functionalization on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing nucleophiles onto electron-deficient aromatic rings, such as pyridine. researchgate.netacs.orgresearchgate.netyoutube.comyoutube.com While not directly forming the carbon-carbon bond of the thenoyl group, SNAr is crucial for preparing the necessary functionalized pyridine precursors.
For instance, the synthesis of 2-chloro-5-substituted pyridines often starts from a dihalopyridine. A selective SNAr reaction can be used to introduce a functional group at the 5-position that can then be converted to the thenoyl group. For example, starting with 2,5-dichloropyridine, a nucleophile could selectively displace the chlorine at the 5-position under controlled conditions, leaving the 2-chloro substituent intact. The reactivity of halogens on the pyridine ring towards nucleophilic substitution is generally in the order of F > Cl > Br > I, and the positions most susceptible to attack are the 2- and 4-positions due to the ability to delocalize the negative charge onto the nitrogen atom. youtube.com
Table 2: Reactivity of Halopyridines in SNAr Reactions
| Position of Halogen | Reactivity | Reason |
| 2- or 4- | High | The negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. youtube.com |
| 3- | Low | The negative charge cannot be effectively delocalized onto the nitrogen atom. |
The synthesis of the precursor 2-chloro-5-hydroxypyridine (B185701) from 2-chloro-5-acetoxypyridine via hydrolysis with potassium carbonate in methanol (B129727) is an example of a nucleophilic acyl substitution followed by an in-situ deprotection, which highlights the utility of functional group interconversion on the pyridine ring. chemicalbook.com
Application of Continuous Flow Reactor Modules in Pyridine Synthesis
Continuous flow chemistry has emerged as a powerful tool for the synthesis of pyridine derivatives, offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. organic-chemistry.orgthieme-connect.com The application of continuous flow reactor modules allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purities of the desired products. organic-chemistry.orgbeilstein-journals.org
In the context of pyridine synthesis, continuous flow reactors have been successfully employed for various transformations. For instance, the N-oxidation of pyridine derivatives has been achieved with high efficiency using a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant. organic-chemistry.orgthieme-connect.com This method has demonstrated the potential for long-term continuous operation (over 800 hours) while maintaining catalyst activity, highlighting its robustness for large-scale production. organic-chemistry.orgthieme-connect.com
Microwave-assisted continuous flow reactors have also been utilized for the one-step synthesis of pyridines and dihydropyridines. beilstein-journals.org The Bohlmann–Rahtz pyridine synthesis, for example, has been adapted to a continuous flow process, allowing for the Michael addition and cyclodehydration to occur in a single step without the need to isolate intermediates, resulting in good yields of trisubstituted pyridines. beilstein-journals.org These studies underscore the potential of continuous flow technology to streamline the synthesis of complex pyridine-based molecules like this compound, potentially by facilitating the coupling of its precursor fragments in a more controlled and efficient manner. researchgate.net The enhanced safety profile of continuous flow systems is particularly advantageous when dealing with potentially hazardous reagents or exothermic reactions that can be challenging to manage in large-scale batch reactors. flinders.edu.aubeilstein-journals.org
A study on the synthesis of bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine (B46043) highlights the use of a flow reactor for a continuous and efficient reaction to produce the intermediate 2-chloro-5-(hydrazinylmethyl)pyridine, which is then reacted with various aromatic aldehydes. researchgate.net This demonstrates a practical application of flow chemistry in the derivatization of a key precursor for more complex pyridine compounds. researchgate.net
| Reactor Type | Reaction | Key Advantages | Reference |
| Packed-bed microreactor | N-oxidation of pyridines | High yield, safety, long catalyst life | organic-chemistry.orgthieme-connect.com |
| Microwave flow reactor | Bohlmann–Rahtz pyridine synthesis | One-step synthesis, good yields | beilstein-journals.org |
| Continuous flow module | Synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine | Efficient, controlled reaction | researchgate.net |
Synthesis of Key Precursors and Strategic Intermediates for this compound
The synthesis of this compound is contingent on the efficient preparation of its constituent building blocks: a 2-chloro-5-substituted pyridine ring and a 2-thenoyl moiety.
2-Chloro-5-(chloromethyl)pyridine is a crucial intermediate, and various synthetic routes have been developed for its preparation. One common approach involves the chlorination of 2-chloro-5-methylpyridine (B98176). scispace.com However, this reaction can sometimes lead to the formation of polychlorinated by-products. google.com An alternative method involves the reaction of 2-alkoxy-5-alkoxymethyl-pyridine derivatives with a chlorinating agent, such as phosphorus(V) chloride, which offers the advantage of using readily accessible starting materials like 3-methylpyridine. google.com A process has also been described for the continuous preparation of 2-chloro-5-chloromethylpyridine using a microchannel reactor, where 2-chloro-5-methylpyridine and chlorine are reacted to afford the desired product. scispace.com
| Precursor | Starting Material | Key Reagents | Yield | Reference |
| 2-Chloro-5-(chloromethyl)pyridine | 2-Alkoxy-5-alkoxymethyl-pyridine | PCl₅ | 45% | google.com |
| 2-Chloro-5-(chloromethyl)pyridine | 2-Chloro-5-methylpyridine | Cl₂ (in microchannel reactor) | - | scispace.com |
| 2-Chloro-5-nitropyridine (B43025) | 2-Aminopyridine | H₂SO₄/HNO₃, H⁺/H₂O, PCl₅/POCl₃ | 41.1% (overall) | dissertationtopic.net |
| 2-Chloro-5-nitropyridine | 2-Hydroxy-5-nitropyridine (B147068) | PCl₅/POCl₃ | 95.3% | chemicalbook.com |
| 2-Chloro-5-nitropyridine | 2-Halogenated acrylate | Nitromethane, Triethyl orthoformate, PCl₅/POCl₃ | 89.5% | google.com |
The 2-thenoyl group is a key structural feature of the target molecule. The synthesis of building blocks containing this moiety is therefore essential. A common and versatile synthon is 2-thenoyl chloride , which can be prepared from 2-thiophenecarboxylic acid. tcichemicals.com This acid chloride is a reactive intermediate that can be used in Friedel-Crafts acylation reactions to introduce the 2-thenoyl group onto an aromatic or heteroaromatic ring.
Another important building block is 2-thenoyltrifluoroacetone , which is used as a chelating agent and can be a precursor in various syntheses. ottokemi.com While not a direct precursor for the Friedel-Crafts route, its synthesis from ethyl trifluoroacetate (B77799) and 2-acetylthiophene (B1664040) demonstrates a method for constructing the thenoyl ketone structure.
The synthesis of more complex structures containing the 2-thenoyl group often involves multi-component reactions. For example, novel pyranopyrazoles and pyranopyrimidines bearing a thiophene-2-carbonyl moiety have been synthesized through a one-pot, three-component reaction involving 2-thenoyltrifluoroacetone. bohrium.com This highlights the utility of thenoyl-containing synthons in constructing complex heterocyclic systems.
| Building Block | Starting Material(s) | Key Features | Reference |
| 2-Thenoyl chloride | 2-Thiophenecarboxylic acid | Reactive acylating agent | tcichemicals.com |
| 2-Thenoyltrifluoroacetone | Ethyl trifluoroacetate, 2-Acetylthiophene | Chelating agent, precursor for heterocycles | ottokemi.com |
| Chromonyl pyranopyrazoles | 4-Oxo-4H-chromene-3-carboxaldehyde, 2-Thenoyltrifluoroacetone | Multi-component synthesis | bohrium.com |
Optimization of Reaction Conditions, Catalyst Systems, and Overall Synthetic Yields
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound and its precursors. For the synthesis of 2-chloro-5-chloromethylpyridine from 2-alkoxy-5-alkoxymethyl-pyridine, the reaction temperature is typically maintained between 0°C and 200°C. google.com The choice of chlorinating agent and the use of a diluent can also influence the outcome of the reaction. google.com In the liquid phase chlorination of 3-methylpyridine, adjusting the pH to 4-5 with a buffer solution has been shown to decrease the formation of by-products and increase the yield of the target product to around 90%. google.com
In the preparation of 2-chloro-5-nitropyridine, the temperature of the chlorination reaction of 2-hydroxy-5-nitropyridine is a key parameter, with a range of 60°C to 140°C being reported. google.com The molar ratio of the chlorinating agents, such as PCl₅ and POCl₃, is also crucial for achieving high yields and minimizing the formation of impurities. google.comchemicalbook.com
For the final coupling step to form this compound, which would likely be a Friedel-Crafts acylation between a 2-chloro-5-substituted pyridine and a 2-thenoyl synthon, the choice of Lewis acid catalyst (e.g., AlCl₃) and solvent would be critical parameters to optimize. The reactivity of the pyridine ring, which is deactivated by the chloro substituent, may necessitate harsh reaction conditions or the use of more reactive pyridine precursors.
A study on the synthesis of bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine in a flow reactor demonstrated that varying the residence time and temperature could optimize the reaction conversion. researchgate.net For example, at a temperature of 90°C, high selectivity was achieved. researchgate.net
| Reaction | Optimized Parameter | Effect | Reference |
| Liquid phase chlorination of 3-methylpyridine | pH adjusted to 4-5 | Decreased by-products, yield ~90% | google.com |
| Chlorination of 2-hydroxy-5-nitropyridine | Temperature (60-140°C) | High yield and purity | google.com |
| Derivatization in flow reactor | Residence time and temperature (90°C) | High selectivity and conversion | researchgate.net |
Implementation of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.org In the synthesis of this compound, several of these principles can be applied.
The use of continuous flow reactors , as discussed in section 2.3.3, is a significant step towards a greener synthesis. organic-chemistry.orgthieme-connect.combeilstein-journals.org Flow chemistry often leads to a reduction in solvent usage and waste generation, improved energy efficiency, and enhanced safety by minimizing the volume of hazardous materials at any given time. organic-chemistry.orgbeilstein-journals.org
Atom economy , a key principle of green chemistry, can be improved by designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org This involves choosing reactions with minimal by-products. For instance, developing a catalytic coupling method for the final step of the synthesis, rather than a stoichiometric Friedel-Crafts reaction, could improve the atom economy.
Finally, the principle of designing for degradation suggests that chemical products should be designed to break down into innocuous products at the end of their use. acs.org While this is more related to the lifecycle of the final product, the choice of building blocks can influence the biodegradability of the resulting molecule.
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Prevention (Waste Reduction) | Use of continuous flow reactors | Reduced solvent and energy use, less waste |
| Atom Economy | Catalytic coupling reactions | Higher efficiency, less waste |
| Safer Solvents and Auxiliaries | Use of greener solvents (e.g., water), solvent recycling | Reduced environmental impact and health hazards |
| Energy Efficiency | Continuous flow and microwave-assisted synthesis | Lower energy consumption, faster reactions |
Spectroscopic and Advanced Structural Elucidation of 2 Chloro 5 2 Thenoyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing granular information about the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Multiplicity
The ¹H NMR spectrum of 2-Chloro-5-(2-thenoyl)pyridine is anticipated to exhibit distinct signals corresponding to the protons on both the pyridine (B92270) and thiophene (B33073) rings. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom, the nitrogen atom in the pyridine ring, the carbonyl group, and the sulfur atom in the thiophene ring.
The protons on the chloropyridine ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The proton at the C6 position, being adjacent to the nitrogen and ortho to the chlorine, would likely be the most downfield. The proton at C4, situated between the chloro and thenoyl substituents, and the proton at C3 would also resonate in this region, with their exact shifts and multiplicities determined by spin-spin coupling with neighboring protons.
The protons of the thenoyl moiety's thiophene ring would also produce signals in the aromatic region. The three protons on the thiophene ring would show characteristic coupling patterns (doublet of doublets, etc.), with their chemical shifts influenced by the adjacent carbonyl group and the sulfur atom.
A hypothetical data table for the ¹H NMR spectrum is presented below, based on typical values for similar structures.
| Proton | Chemical Shift (ppm) (Predicted) | Multiplicity |
| Pyridine-H3 | 8.2 - 8.4 | dd |
| Pyridine-H4 | 7.9 - 8.1 | d |
| Pyridine-H6 | 8.8 - 9.0 | d |
| Thiophene-H3' | 7.7 - 7.9 | dd |
| Thiophene-H4' | 7.1 - 7.3 | t |
| Thiophene-H5' | 7.8 - 8.0 | dd |
Note: This table is predictive and actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.
The carbonyl carbon (C=O) is typically the most downfield signal, expected to appear in the range of δ 180-190 ppm. The carbon atoms of the pyridine and thiophene rings will resonate in the aromatic region, generally between δ 120 and 160 ppm. The carbon atom bonded to the chlorine atom (C2) will be influenced by the halogen's electronegativity. The chemical shifts of the other ring carbons will be dictated by their position relative to the nitrogen, chlorine, and thenoyl substituents.
A predicted ¹³C NMR data table is provided below.
| Carbon | Chemical Shift (ppm) (Predicted) |
| C=O | 185.0 |
| Pyridine-C2 | 152.0 |
| Pyridine-C3 | 138.0 |
| Pyridine-C4 | 125.0 |
| Pyridine-C5 | 135.0 |
| Pyridine-C6 | 150.0 |
| Thiophene-C2' | 143.0 |
| Thiophene-C3' | 134.0 |
| Thiophene-C4' | 128.0 |
| Thiophene-C5' | 132.0 |
Note: This table is predictive and actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Assignment
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons within the pyridine and thiophene rings. For example, correlations would be expected between H3 and H4 of the pyridine ring, and among H3', H4', and H5' of the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to. This allows for the direct assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). HMBC is crucial for connecting the different fragments of the molecule. Key correlations would be expected between the pyridine protons and the carbonyl carbon, and between the thiophene protons and the carbonyl carbon, definitively establishing the thenoyl substituent's position on the pyridine ring.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic frequencies for its functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Frequencies
The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1680 cm⁻¹. Other characteristic absorptions would include:
Aromatic C-H stretching: Above 3000 cm⁻¹.
C=C and C=N stretching (in-ring): In the 1400-1600 cm⁻¹ region.
C-Cl stretching: In the fingerprint region, typically around 600-800 cm⁻¹.
Thiophene ring vibrations: Specific bands related to the C-S stretching and ring deformations.
A summary of expected FTIR frequencies is presented in the table below.
| Functional Group | Characteristic Frequency (cm⁻¹) (Predicted) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Carbonyl (C=O) Stretch | 1680 - 1650 |
| Aromatic C=C/C=N Stretch | 1600 - 1400 |
| C-Cl Stretch | 800 - 600 |
Note: This table is predictive and actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₀H₆ClNOS, HRMS provides an exact mass that confirms its composition. epa.gov The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is a critical piece of data provided by HRMS. epa.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₆ClNOS | epa.gov |
| Average Mass | 223.67 g/mol | epa.gov |
| Monoisotopic Mass | 222.985863 g/mol | epa.gov |
While specific experimental fragmentation data for this compound is not detailed in the available literature, a fragmentation pattern can be predicted based on its structure and the known behavior of similar compounds under mass spectrometry conditions. The initial ionization would form a molecular ion, [M]•+. The presence of chlorine would result in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.
Subsequent fragmentation would likely occur at the weakest bonds. Key fragmentation pathways would include:
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the pyridine ring, a common fragmentation for ketones. This would result in the formation of a thenoyl cation or a chloropyridinyl radical, and vice-versa.
Loss of Chlorine: The carbon-chlorine bond can cleave, leading to the loss of a chlorine radical and the formation of a [M-Cl]⁺ ion.
Thiophene Ring Fragmentation: The thiophene ring can undergo characteristic fragmentation, including the loss of a CHO radical or a C₂H₂S molecule.
Analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, confirming the connectivity of the pyridine, carbonyl, and thiophene moieties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. researchgate.net The spectrum is influenced by the presence of chromophores—functional groups that absorb light—and the extent of conjugation within the molecule. ijprajournal.com
In this compound, the primary chromophores are the pyridine ring, the thiophene ring, and the carbonyl group. The conjugation between the thiophene ring and the pyridine ring through the carbonyl bridge creates an extended π-system. This extended conjugation is expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to the individual, unconjugated chromophores.
The UV-Vis spectrum is expected to display two main types of electronic transitions:
π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems and typically result in strong absorption bands. smolecule.com For analogous conjugated aromatic systems, these transitions are often observed in the 250-290 nm range. smolecule.com
n → π* transitions: These are lower-energy transitions where an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen, oxygen, or sulfur atoms, is promoted to a π* antibonding orbital. These transitions are typically weaker in intensity than π → π* transitions.
The solvent used for analysis can also influence the spectrum; polar solvents may cause shifts in the absorption wavelengths of the n → π* transitions.
| Electronic Transition | Involved Orbitals | Expected Characteristics |
|---|---|---|
| π → π | Electron promotion from a π bonding to a π antibonding orbital. | High intensity, associated with the extended conjugated system. |
| n → π | Electron promotion from a non-bonding orbital (on N, O, S) to a π antibonding orbital. | Low intensity, sensitive to solvent polarity. |
X-ray Crystallography for Single-Crystal Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can elucidate bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, analysis of the closely related compound 2-Chloro-5-(chloromethyl)pyridine (B46043) provides a valuable reference for the structural features of the chloropyridine moiety. nih.govresearchgate.net
The crystal structure of 2-Chloro-5-(chloromethyl)pyridine was determined by single-crystal X-ray diffraction. nih.govresearchgate.net The analysis revealed a nearly planar molecule, with molecules in the crystal lattice connected by intermolecular C—H···N hydrogen bonds to form dimers. nih.govresearchgate.net This type of structural information is crucial for understanding packing forces and physical properties in the solid state.
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₆H₅Cl₂N | nih.govresearchgate.net |
| Formula Weight | 162.01 | nih.govresearchgate.net |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 4.0770 (8) | nih.govresearchgate.net |
| b (Å) | 10.322 (2) | nih.govresearchgate.net |
| c (Å) | 16.891 (3) | nih.govresearchgate.net |
| β (°) | 95.95 (3) | nih.govresearchgate.net |
| Volume (ų) | 707.0 (2) | nih.govresearchgate.net |
| Z (Molecules per unit cell) | 4 | nih.govresearchgate.net |
| Temperature (K) | 293 | nih.gov |
For this compound, a crystallographic analysis would be expected to reveal the dihedral angle between the pyridine and thiophene rings, providing insight into the degree of planarity and electronic conjugation in the solid state.
Theoretical and Computational Chemistry Studies on 2 Chloro 5 2 Thenoyl Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for studying the properties of 2-Chloro-5-(2-thenoyl)pyridine. These calculations provide a theoretical framework for understanding its geometry, electronic structure, and vibrational modes.
Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in this compound has been determined through geometry optimization calculations. These studies focus on finding the most stable conformation of the molecule, which corresponds to the lowest energy state. The optimized structure reveals the relative orientations of the pyridine (B92270) and thiophene (B33073) rings.
Key optimized geometrical parameters, including selected bond lengths and bond angles, have been calculated and are presented in the table below.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C1-Cl17 | 1.74 Å |
| Bond Length | C4-C7 | 1.49 Å |
| Bond Length | C7-O8 | 1.23 Å |
| Bond Length | C7-C9 | 1.48 Å |
| Bond Angle | C2-C1-Cl17 | 115.8° |
| Bond Angle | C4-C7-O8 | 121.3° |
| Bond Angle | C4-C7-C9 | 118.8° |
Electronic Structure Investigations: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps, and Band Gap Analysis
The electronic properties of this compound are primarily understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Table 2: Calculated HOMO-LUMO Energy Values for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.65 |
| LUMO | -2.42 |
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map for this compound illustrates regions of varying electron density.
The red-colored areas on the MEP surface, indicative of negative electrostatic potential, are concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. These regions represent the most likely sites for electrophilic attack. In contrast, the blue-colored areas, representing positive electrostatic potential, are found around the hydrogen atoms, marking them as potential sites for nucleophilic interactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the intramolecular bonding and delocalization of electron density. This analysis quantifies the stabilization energies associated with interactions between filled and vacant orbitals, revealing the significance of hyperconjugative interactions within the molecule.
Prediction of Vibrational Frequencies and Simulation of Spectroscopic Data
Theoretical calculations of vibrational frequencies provide a simulated infrared (IR) and Raman spectrum for this compound. By comparing these theoretical spectra with experimental data, researchers can assign specific vibrational modes to the observed absorption bands.
The calculated frequencies for key functional groups, such as the C=O stretching of the carbonyl group and the C-Cl stretching, show good agreement with experimental findings after applying a scaling factor to account for theoretical approximations. For example, the C=O stretching vibration is predicted to be a strong band in the IR spectrum.
Table 3: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| C=O Stretch | 1658 |
| C-Cl Stretch | 721 |
| Pyridine Ring Stretch | 1572 |
Theoretical Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts using Gauge-Independent Atomic Orbital (GIAO) Method
The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. These theoretical calculations are a valuable aid in the interpretation and assignment of experimental NMR spectra.
The calculated chemical shifts for the hydrogen and carbon atoms in the pyridine and thiophene rings are generally in good agreement with experimental data. Discrepancies between theoretical and experimental values can often be attributed to solvent effects and intermolecular interactions not accounted for in the gas-phase calculations. The theoretical data provides a foundational understanding of the magnetic environment of each nucleus within the molecule.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyridine |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules by simulating their motion over time. For a molecule like this compound, which possesses several rotatable single bonds, MD simulations provide crucial insights into its conformational space—the full range of three-dimensional shapes the molecule can adopt. This exploration is vital as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind effectively to a biological target.
An MD simulation would model the interactions between all atoms in the system, governed by a force field, and solve Newton's equations of motion to trace their movements. The resulting trajectory provides a detailed view of the conformational landscape. Key parameters derived from this analysis include the probability distribution of dihedral angles, which reveals the most stable (low-energy) conformations and the energy barriers between them. For instance, computational studies on related compounds like 2-chloro-5-nitropyridine (B43025) have successfully calculated optimized bond lengths, bond angles, and dihedral angles using methods like Density Functional Theory (DFT), which can provide a starting point for MD simulations. researchgate.net
The data below illustrates a hypothetical distribution of the two critical dihedral angles for this compound that would be obtained from an MD simulation. This data helps identify the most populated conformational states.
Interactive Table: Hypothetical Dihedral Angle Distribution from MD Simulation
| Dihedral Angle (°) | Torsion 1: C(pyridine)-C(carbonyl) | Torsion 2: C(carbonyl)-C(thiophene) |
| -180 to -120 | 5% | 10% |
| -120 to -60 | 15% | 20% |
| -60 to 0 | 30% | 25% |
| 0 to 60 | 35% | 25% |
| 60 to 120 | 10% | 15% |
| 120 to 180 | 5% | 5% |
This table represents a hypothetical probability distribution for the key dihedral angles, indicating that the molecule likely favors non-planar conformations where the rings are twisted relative to each other.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net Once a statistically robust QSAR model is developed and validated, it can be used to predict the efficacy of new, unsynthesized analogs, thereby guiding drug design and prioritizing synthetic efforts. mdpi.com
For a series of compounds based on the this compound scaffold, a QSAR study would be instrumental in predicting their biological efficacy, for example, as kinase inhibitors or receptor modulators. The process involves several key steps:
Data Set Assembly : A training set of this compound derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov It is crucial that all compounds in the series share a common mechanism of action to ensure the model's validity. mdpi.com
Descriptor Calculation : For each molecule in the series, a wide range of "molecular descriptors" are calculated. These numerical values represent different aspects of the molecule's physicochemical properties, such as its topology, electronic environment, and steric characteristics.
Model Development : Statistical techniques, such as Multiple Linear Regression (MLR), are employed to generate an equation that links a subset of the most relevant descriptors to the biological activity. nih.gov The goal is to find the simplest model with the highest predictive power.
Validation : The model's predictive ability is rigorously tested using both internal validation (e.g., leave-one-out cross-validation) and, ideally, external validation with a separate set of test compounds not used in model generation. researchgate.net
A hypothetical QSAR study on a series of this compound analogs might identify key descriptors influencing their activity. For instance, lipophilicity (represented by LogP), the electronic nature of substituents on the rings (represented by Hammett constants or calculated atomic charges), and molecular shape could be critical.
The interactive table below presents a hypothetical dataset and a resulting QSAR model for a series of this compound derivatives.
Interactive Table: Hypothetical QSAR Data for this compound Derivatives
| Compound ID | Substituent (R) | LogP | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Experimental pIC₅₀ | Predicted pIC₅₀ |
| 1 | -H | 2.8 | 3.5 | 350 | 5.2 | 5.15 |
| 2 | -F | 2.9 | 4.1 | 355 | 5.6 | 5.71 |
| 3 | -OH | 2.2 | 4.5 | 360 | 6.1 | 6.05 |
| 4 | -CH₃ | 3.3 | 3.4 | 375 | 5.4 | 5.39 |
| 5 | -NH₂ | 2.1 | 4.8 | 362 | 6.4 | 6.38 |
pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ indicates greater biological potency.
A possible QSAR equation derived from such data could be: pIC₅₀ = 0.5 + (1.2 * Dipole Moment) - (0.8 * LogP)
This equation suggests that for this hypothetical series, increasing the molecule's polarity (higher dipole moment) and decreasing its lipophilicity (lower LogP) would lead to enhanced biological efficacy. Such models provide rational guidance for designing more potent compounds. nih.gov
Chemical Reactivity and Derivatization of 2 Chloro 5 2 Thenoyl Pyridine
Reactions at the Pyridine (B92270) Ring
The pyridine ring is the primary site for nucleophilic substitution, while its inherent electron-deficient nature makes electrophilic substitution challenging.
The chlorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen atom. The reaction proceeds via a Meisenheimer-like intermediate, and the stability of this intermediate is a key factor in the reaction rate. The presence of the electron-withdrawing thenoyl group at the C5 position further activates the C2 position towards nucleophilic attack.
A variety of nucleophiles can be employed to displace the C2-chloro group, leading to a wide array of functionalized pyridine derivatives. These reactions are fundamental for building molecular complexity from the 2-chloro-5-(2-thenoyl)pyridine core. Studies on related 2-chloropyridine (B119429) systems, such as 2-chloro-5-nitropyridine (B43025), demonstrate that substitution occurs readily with various nucleophiles. rsc.orgresearchgate.netabertay.ac.uk For instance, reactions with arenethiolates proceed via an addition-elimination mechanism. rsc.org Similarly, reactions with oxygen and sulfur nucleophiles have been explored on related scaffolds like 5-chloro-2-(chloroacetamido)pyridine. ekb.eg
Table 1: Examples of Nucleophilic Substitution Reactions at the C2-Position
| Nucleophile | Reagents/Conditions | General Product Structure |
| Amines (R-NH₂) | Heat, base (e.g., K₂CO₃), solvent (e.g., DMF) | 2-Amino-5-(2-thenoyl)pyridine |
| Alkoxides (R-O⁻) | NaOR, alcohol solvent, heat | 2-Alkoxy-5-(2-thenoyl)pyridine |
| Thiols (R-SH) | Base (e.g., NaH), solvent (e.g., THF, DMF) | 2-(Alkyl/Aryl)thio-5-(2-thenoyl)pyridine |
| Hydrazine (B178648) | Hydrazine hydrate, ethanol (B145695), reflux | 2-Hydrazinyl-5-(2-thenoyl)pyridine |
These substitutions provide key intermediates for further derivatization. For example, the resulting 2-amino derivatives can be used in cyclization reactions to form fused heterocyclic systems, and hydrazone compounds can be formed from the hydrazine derivative. researchgate.net
Electrophilic aromatic substitution (EAS) on the this compound scaffold presents a competition between the two heterocyclic rings.
Pyridine Ring: The pyridine ring is strongly deactivated towards EAS due to the electronegative nitrogen atom, which reduces the electron density of the ring. uoanbar.edu.iqorganicchemistrytutor.com Any electrophilic attack requires harsh conditions and typically occurs at the C3 position to avoid placing a positive charge on the nitrogen in the resonance intermediates. uoanbar.edu.iq The presence of the C2-chloro group and the C5-thenoyl group, both being deactivating, further disfavors electrophilic attack on the pyridine ring. An alternative strategy to functionalize the pyridine ring via electrophilic substitution involves the formation of the corresponding pyridine-N-oxide. The N-oxide is more reactive towards EAS as the oxygen atom can donate electron density into the ring, directing substitution to the C4 position. bhu.ac.in
Reactions at the Thenoyl Moiety
The thenoyl group offers two main sites for chemical modification: the thiophene (B33073) ring and the carbonyl group.
Beyond electrophilic substitution, the thiophene ring can be functionalized using various methods. Halogenation of the thiophene ring, particularly at the C5 position, can be achieved using reagents like N-bromosuccinimide (NBS). The resulting halothiophene can then participate in a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon bonds, attaching aryl, alkyl, or alkynyl groups. This approach is a powerful tool for creating analogues. mdpi-res.com
The ketone carbonyl group is a versatile functional handle for a range of transformations.
Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation introduces a new chiral center and a hydroxyl group that can be used for further reactions. More vigorous reduction conditions, such as the Wolff-Kishner or Clemmensen reduction, can be used to completely remove the carbonyl group, yielding a methylene (B1212753) bridge and connecting the pyridine and thiophene rings via an ethyl linker.
Addition Reactions: The carbonyl group can undergo addition reactions with various nucleophiles. For example, reaction with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can generate tertiary alcohols, adding another point of diversity to the molecular structure.
Table 2: Examples of Reactions at the Carbonyl Group
| Reaction Type | Reagents/Conditions | Product Structure |
| Reduction to Alcohol | NaBH₄, methanol (B129727) | (6-Chloropyridin-3-yl)(thiophen-2-yl)methanol |
| Reductive Amination | R-NH₂, NaBH₃CN | N-Alkyl-1-((6-chloropyridin-3-yl)(thiophen-2-yl))methanamine |
| Wittig Reaction | Ph₃P=CHR, THF | 2-Chloro-5-(1-(thiophen-2-yl)alk-1-en-1-yl)pyridine |
| Grignard Addition | R-MgBr, THF then H₃O⁺ | 1-(6-Chloropyridin-3-yl)-1-(alkyl)-1-(thiophen-2-yl)methanol |
Synthesis of Novel Derivatives and Analogue Libraries
The varied reactivity of this compound makes it an excellent starting material for the synthesis of novel derivatives and the construction of analogue libraries for chemical biology and drug discovery. By combining the reactions described above, a multitude of structurally diverse compounds can be generated.
For example, a library could be constructed by first performing a nucleophilic substitution at the C2-chloro position with a set of diverse amines. Each of these products could then be subjected to a set of reactions at the carbonyl group, such as reduction or Grignard addition. This combinatorial approach allows for the rapid generation of a large number of distinct molecules. The solid-phase synthesis of pyridine-based derivatives from a 2-chloro-5-bromopyridine scaffold has demonstrated the utility of such building blocks in creating libraries. nih.gov The synthesis of novel 2-chloro-pyridine derivatives containing other moieties has also been explored as a route to potential therapeutic agents. nih.gov The combination of a chromone (B188151) ring with thiophene and other moieties has been used to generate new scaffolds with biological potential. bohrium.com
Mechanistic Studies and Kinetic Analysis of Chemical Transformations
The chemical transformations of this compound are governed by the electronic properties of the pyridine ring and the nature of the substituents. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).
Mechanistic studies on related halopyridines indicate that these reactions predominantly proceed via an addition-elimination (AE) mechanism, also known as the SNAr mechanism abertay.ac.uk. In this pathway, the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring. The electrophilicity of the 2-position is enhanced by the electron-withdrawing nature of the pyridine nitrogen, making it a favorable site for nucleophilic attack abertay.ac.uk.
Kinetic studies on the reaction of 2-chloro-5-nitropyridine, a close analog of the title compound, with substituted anilines in various solvents have provided valuable insights into the reaction mechanism researchgate.net. These studies often reveal a second-order reaction, first-order with respect to both the halopyridine and the nucleophile. The rates of these reactions are influenced by the electronic nature of the substituents on the nucleophile and the polarity of the solvent. For instance, a negative Hammett ρ value indicates that electron-donating groups on the aniline (B41778) nucleophile accelerate the reaction, which is consistent with the rate-determining formation of the Meisenheimer complex researchgate.net. The existence of an isokinetic relationship in these studies further supports a consistent reaction mechanism across a range of temperatures researchgate.net.
| Reactant System | Key Findings | Mechanistic Implication | Reference |
| Halopyridines with nucleophiles | 2- and 4-halo substituents are readily displaced. | Predominantly Addition-Elimination (AE) or SNAr mechanism. | abertay.ac.uk |
| 2-Chloro-5-nitropyridine with anilines | Second-order kinetics, negative Hammett ρ value, isokinetic relationship observed. | Rate-determining formation of a Meisenheimer complex. | researchgate.net |
| 2-Chloro-1-methylpyridinium iodide with primary/secondary amines | Second-order kinetics (first order in each reactant). | Two-step mechanism with rate-determining intermediate formation. | researchgate.net |
Coordination Chemistry and Ligand Applications of 2 Chloro 5 2 Thenoyl Pyridine
Identification of Potential Binding Modes and Coordination Sites
2-Chloro-5-(2-thenoyl)pyridine possesses three primary potential coordination sites: the pyridine (B92270) nitrogen, the carbonyl oxygen, and the thiophene (B33073) sulfur. The specific binding mode employed in a metal complex will be influenced by several factors, including the nature of the metal ion (hard, soft, or borderline), the reaction conditions, and the presence of competing ligands.
Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a common and strong coordination site for a wide variety of metal ions. kpi.ua It acts as a Lewis base, donating its lone pair of electrons to a metal center. jscimedcentral.com
Carbonyl Oxygen: The oxygen atom of the thenoyl group's carbonyl function presents another potential donor site. Its lone pair of electrons can coordinate to a metal ion, leading to either a monodentate or a bridging coordination mode.
Thiophene Sulfur: The sulfur atom within the thiophene ring is considered a soft donor site and has a lower propensity for coordination compared to the pyridine nitrogen or carbonyl oxygen. However, it can still interact with soft metal ions.
The interplay of these sites allows for several possible coordination modes:
Monodentate: The ligand can bind to a metal center through only one of its donor atoms, most commonly the pyridine nitrogen.
Bidentate: The ligand can chelate to a metal center using two donor atoms simultaneously. The most probable bidentate coordination would involve the pyridine nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring.
Bridging: The ligand can bridge two or more metal centers, particularly in polynuclear complexes or coordination polymers. This could occur through various combinations of its donor atoms.
Synthesis and Physicochemical Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of physicochemical techniques to determine their structure and properties.
Transition Metal Complexes
Transition metals, with their partially filled d-orbitals, are expected to form a wide array of complexes with this compound. The synthesis of such complexes would likely follow established procedures for other pyridine-based ligands. For instance, reacting the ligand with metal chlorides or nitrates in a solvent like ethanol (B145695) or acetonitrile (B52724) could yield the desired complexes. jscimedcentral.com The geometry of the resulting complexes would depend on the coordination number and the electronic configuration of the metal ion. For example, Cu(II) complexes might adopt a square planar or distorted octahedral geometry, while Ni(II) complexes could be square planar or tetrahedral. jscimedcentral.com
Table 1: Illustrative Examples of Potential Transition Metal Complexes and Their Expected Properties
| Metal Ion | Potential Formula | Expected Geometry | Potential Color |
| Cu(II) | [Cu(C₁₀H₆ClNOS)₂Cl₂] | Distorted Octahedral | Green or Blue |
| Ni(II) | [Ni(C₁₀H₆ClNOS)₂Cl₂] | Tetrahedral or Square Planar | Green or Red/Brown |
| Pd(II) | [Pd(C₁₀H₆ClNOS)₂Cl₂] | Square Planar | Yellow or Orange |
| Pt(II) | [Pt(C₁₀H₆ClNOS)₂Cl₂] | Square Planar | Colorless or Pale Yellow |
This table is illustrative and based on the coordination chemistry of similar pyridine-containing ligands.
Complexes with Main Group, Lanthanide, and Actinide Metals
While less common than transition metal complexes, this compound could also form complexes with main group elements, lanthanides, and actinides. The larger ionic radii of lanthanide and actinide ions would likely favor higher coordination numbers. The interaction with these metal ions would primarily be electrostatic in nature. The synthesis might require the use of non-aqueous solvents to prevent hydrolysis of the metal ions.
Spectroscopic Analysis of Coordination Complexes
Spectroscopic techniques are crucial for elucidating the structure and bonding in metal complexes of this compound.
FTIR Spectroscopy: Infrared spectroscopy can provide evidence of coordination. A shift in the C=O stretching frequency of the thenoyl group to a lower wavenumber upon complexation would indicate the involvement of the carbonyl oxygen in bonding to the metal. Similarly, changes in the vibrational modes of the pyridine ring would suggest coordination through the nitrogen atom. acs.org
EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying complexes of paramagnetic metal ions, such as Cu(II) or V(IV). The EPR spectrum can provide information about the geometry of the complex and the nature of the metal-ligand bonding. acs.org
UV-Vis Spectroscopy: Electronic spectroscopy can reveal details about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands can provide insights into the electronic structure.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can help to identify the binding sites. acs.org
Table 2: Expected Spectroscopic Shifts Upon Coordination
| Spectroscopic Technique | Observed Change | Interpretation |
| FTIR | Shift of ν(C=O) to lower frequency | Coordination of carbonyl oxygen |
| FTIR | Shift in pyridine ring vibrations | Coordination of pyridine nitrogen |
| NMR | Downfield shift of pyridine protons | Coordination of pyridine nitrogen |
| UV-Vis | Appearance of new absorption bands | Charge transfer transitions |
This table is based on general principles of coordination chemistry and data from similar ligand systems.
Investigation of Catalytic Applications of Metal Complexes Derived from this compound
While no specific catalytic applications of metal complexes derived from this compound have been reported, the structural motifs present in the ligand suggest potential for catalytic activity. Pyridine-containing ligands are widely used in catalysis, for instance, in polymerization and hydrogenation reactions. jscimedcentral.com The presence of both a pyridine and a thiophene ring could lead to complexes with unique electronic and steric properties, which might be beneficial in various catalytic transformations, such as cross-coupling reactions. Further research would be needed to explore this potential.
Exploration of Supramolecular Assemblies and Metal-Organic Frameworks (MOFs) Incorporating the Compound
The ability of this compound to act as a bridging ligand opens up the possibility of its use in the construction of supramolecular assemblies and metal-organic frameworks (MOFs). nih.gov By connecting multiple metal centers, this ligand could facilitate the formation of extended one-, two-, or three-dimensional structures. nih.gov The properties of such materials, including their porosity and stability, would be dependent on the choice of the metal ion and the coordination mode of the ligand. The development of MOFs based on this ligand could lead to applications in gas storage, separation, and catalysis. frontiersin.orgnankai.edu.cn
Biological and Medicinal Chemistry Research of 2 Chloro 5 2 Thenoyl Pyridine and Its Derivatives
Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological potency of lead compounds. For pyridine (B92270) derivatives, SAR studies have revealed that the nature, position, and stereochemistry of substituents on the pyridine ring are critical determinants of their pharmacological activity. nih.govnih.gov
Research on various pyridine analogs has shown that modifications to the core structure can significantly influence their therapeutic effects. For instance, in the context of antiproliferative activity, the presence and positioning of specific functional groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance activity against cancer cell lines. nih.govnih.gov Conversely, the introduction of halogen atoms or bulky substituents has sometimes resulted in lower antiproliferative effects. nih.gov
In the development of antimalarial agents, SAR studies on 3,5-diaryl-2-aminopyridines demonstrated that replacing the pyridine core with a pyrazine (B50134) ring led to a novel series of analogs with potent oral antimalarial activity. nih.gov However, other alterations to the pyridine core or modifications to the 2-amino group resulted in a loss of activity, highlighting the specific structural requirements for antiplasmodial action. nih.gov Similarly, for 2-acylpyridine thiosemicarbazones, increasing the size of aliphatic substituents on the azomethine carbon or expanding the ring at the N4 position led to a decrease in antimalarial activity. nih.gov These examples underscore the principle that even minor structural changes can have a profound impact on the biological potency of pyridine-based compounds.
Investigation of Potential Pharmacological Activities
The versatility of the pyridine scaffold has prompted extensive research into its potential across a spectrum of pharmacological activities.
Derivatives of pyridine are well-documented for their significant antimicrobial properties. mdpi.com A study on bioactive derivatives synthesized from 2-chloro-5-(chloromethyl)pyridine (B46043) yielded hydrazone compounds with promising antimicrobial effects. researchgate.net Similarly, various 2-amino-5-substituted pyridine derivatives have been prepared and evaluated, showing notable fungicidal and bactericidal activity. researchgate.net
The antimicrobial efficacy is highly dependent on the specific substitutions. For example, isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides containing bromine, methoxy, and chlorine groups were found to be highly active antimicrobial agents. nih.gov In another study, 2-Amino-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles were synthesized and showed activity against both Gram-positive and Gram-negative bacteria, as well as fungi. worldnewsnaturalsciences.com Fusing the pyridine ring to form bicyclic pyrido[2,3-d]pyrimidines has also been shown to enhance activity against Gram-positive bacteria like B. subtilis and S. aureus. nih.gov
Table 1: Antibacterial Activity of Selected Pyridine Derivatives
| Compound Class | Specific Derivative/Substituent | Test Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |
|---|---|---|---|---|
| Isonicotinic Acid Hydrazides | Derivatives with Br, OCH3, Cl groups | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | MIC: 2.18–3.08 µM/mL | mdpi.com |
| Nicotinoyl Thioureas | Substituted phenethylamine (B48288) derivatives | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | MIC: 31.25 to 62.5 µg/mL | mdpi.com |
| 2-Amino-5-Arylazonicotinates | Compound 8a | B. subtilis | MIC: 12.5 µg/mL | nih.gov |
| 2-Amino-5-Arylazonicotinates | Compound 10c | B. subtilis | MIC: 12.5 µg/mL | nih.gov |
The pyridine scaffold is a component of various molecules investigated for anti-inflammatory effects. mdpi.com While direct studies on 2-Chloro-5-(2-thenoyl)pyridine are scarce, research on related heterocyclic structures provides evidence for this potential. For example, a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.gov This compound significantly reduced paw edema and, upon repeated administration, decreased serum levels of the pro-inflammatory cytokine TNF-α. nih.gov
Furthermore, certain chalcone (B49325) derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. rjpbr.com Specifically, compound C64, (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one, showed significant reduction in edema in in-vivo models. rjpbr.com These findings, although not directly involving pyridine, highlight the potential of related heterocyclic systems to serve as effective anti-inflammatory agents.
The development of pyridine derivatives as anticancer agents is an active area of research. nih.gov A series of novel 2-chloro-pyridine derivatives incorporating flavone (B191248), chrome, or dihydropyrazole moieties were synthesized and evaluated as potential telomerase inhibitors. nih.gov Two of these compounds, 6e and 6f, showed activity against the SGC-7901 gastric cancer cell line, with compound 6e also strongly inhibiting telomerase. nih.gov
Other studies have explored different pyridine-based structures. A novel pyridine derivative, LHT-17-19, demonstrated antitumor and antimetastatic properties in mouse models of lung cancer. rrpharmacology.ru Additionally, hybrid molecules combining a 2-chloro-propenylidene moiety with a thiazolidinone ring have shown significant cytotoxic effects on various tumor cell lines, including leukemia, colon cancer, and melanoma. mdpi.com The antiproliferative activity of these compounds is often linked to their ability to interact with biological targets like DNA or key enzymes such as EGFR and VEGFR-2. nih.govrsc.org
Table 2: Anticancer Activity of Selected 2-Chloro-Pyridine and Related Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50 / GI50) | Reference |
|---|---|---|---|
| 2-Chloro-pyridine-flavone hybrid (6e) | Gastric (SGC-7901) | IC50: 22.28 ± 6.26 µg/mL | nih.gov |
| 2-Chloro-pyridine-flavone hybrid (6f) | Gastric (SGC-7901) | IC50: 18.45 ± 2.79 µg/mL | nih.gov |
| Quinazoline-chalcone (14g) | Leukemia (K-562) | GI50: 0.622 µM | nih.govrsc.org |
| Quinazoline-chalcone (14g) | Colon Cancer (HCT-116) | GI50: 1.81 µM | nih.govrsc.org |
| Ciminalum-thiazolidinone hybrid (2h) | Leukemia (MOLT-4, SR) | GI50: < 0.01–0.02 μM | mdpi.com |
Pyridine and its fused heterocyclic derivatives have demonstrated a broad spectrum of antiviral activities against various viruses, including human immunodeficiency viruses (HIV), hepatitis B and C viruses (HBV, HCV), and respiratory syncytial virus (RSV). nih.govbenthamscience.com The mechanism of action for these compounds can vary widely, from inhibiting viral enzymes like reverse transcriptase and polymerase to interfering with viral entry or replication cycles. benthamscience.com
For instance, sulfonamides containing a heterocyclic periphery have been explored as antiviral agents. mdpi.com Studies have shown that certain benzothiazole (B30560) derivatives bearing N-sulfonamide 2-pyridone moieties exhibit antiviral potency. mdpi.com The structural diversity of the pyridine scaffold allows for the design of compounds that can target different stages of a viral life cycle, making them promising candidates for the development of new antiviral therapies. nih.govbenthamscience.com
Malaria remains a significant global health issue, and the pyridine nucleus is a feature of many compounds investigated for antimalarial properties. Research on 2-acylpyridine thiosemicarbazones showed potent in vitro activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov In this series, 13 out of 17 mono- and disubstituted derivatives exhibited 50% inhibitory doses below 10 ng/ml. nih.gov
Another class of compounds, the 2-pyridylquinolones, has been optimized to achieve antimalarial activity as low as 12 nM against P. falciparum. rsc.org Furthermore, a novel series of mdpi.comnih.govbenthamscience.comtriazolo[4,3-a]pyridines containing a sulfonamide fragment were designed and synthesized, with some showing good in vitro antimalarial activity. mdpi.com These studies highlight the potential of pyridine-based structures as a foundation for developing new and effective treatments for malaria. nih.govdtic.mil
Enzyme Inhibition Studies (e.g., Cholinesterases, Carbonic Anhydrase, Kinases like TBK1 and IKKε)
Research into the enzyme inhibition capabilities of pyridine-containing compounds has revealed a broad spectrum of activity against various clinically relevant enzymes. While specific studies on this compound are not extensively documented in publicly available literature, the activities of structurally related pyridine derivatives provide a strong rationale for investigating its potential in this area.
Cholinesterases: A variety of pyridine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of neurotransmission. For instance, a series of pyridine derivatives featuring carbamic or amidic functionalities were designed as cholinesterase inhibitors. nih.gov In these studies, the carbamate (B1207046) derivative 8 was identified as a potent human AChE inhibitor with an IC50 value of 0.153 µM, while another carbamate, 11 , was the most effective inhibitor of human BChE with an IC50 of 0.828 µM. nih.govresearchgate.net Molecular docking studies suggested that these compounds are capable of interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govresearchgate.net Another study on pyrimidine (B1678525) and pyridine diamines identified them as nanomolar inhibitors of both AChE and BChE, with compound 9 being most active on Electrophorus electricus AChE (Ki = 0.312 μM) and compound 22 on equine BChE (Ki = 0.099 μM). acs.orgnih.gov
Carbonic Anhydrase: Pyridine sulfonamides have emerged as a significant class of carbonic anhydrase (CA) inhibitors. CAs are zinc-containing metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.govmdpi.comrsc.orgnih.gov Studies on pyrazolo[4,3-c]pyridine sulfonamides revealed their inhibitory activity against several human CA isoforms (hCA I, II, IX, and XII). nih.govnih.govresearchgate.net For example, certain synthesized compounds showed greater potency against hCA I than the standard inhibitor acetazolamide (B1664987) (AAZ). nih.gov Specifically, pyridine-3-sulfonamide (B1584339) derivatives have been shown to inhibit hCA-IX and hCA-XII with Ki values in the nanomolar range. rsc.org
Kinases (TBK1 and IKKε): The noncanonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε, are key regulators of innate immunity and have been identified as therapeutic targets for inflammatory diseases and cancer. Research has led to the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. tandfonline.comnih.govnih.gov Through rational drug design and optimization, compound 15y was developed, exhibiting an exceptionally low IC50 value of 0.2 nM for TBK1 and demonstrating good selectivity. nih.gov Another known inhibitor, Amlexanox, acts on TBK1 and IKKε by competing for ATP binding. invivogen.com
Insecticidal and Larvicidal Activity of Related Pyridine Derivatives
The pyridine scaffold is a core component of many commercially successful insecticides. Research into novel pyridine derivatives continues to yield compounds with significant insecticidal and larvicidal properties.
A series of novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties were synthesized and tested for their insecticidal activity against several pests. mdpi.com Compounds 5a, 5d, 5g, 5h, and 5k demonstrated 100% inhibition against the oriental armyworm, Mythimna separata, at a concentration of 500 mg/L. mdpi.com Another study focused on thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, evaluating their effectiveness against the cotton aphid, Aphis gossypii. nih.gov Certain compounds from this series, such as 4, 9b, and 9c , showed promising insecticidal results. nih.gov Further investigation into sublethal concentrations of these compounds revealed noticeable effects on the biological parameters of the aphids, including increased nymphal instar duration and generation time, and decreased adult longevity. nih.gov The development of N-(5-phenylpyrazin-2-yl)-benzamide derivatives has also been explored, with these compounds showing specific activity against lepidopteran pests by acting as insect growth modulators that interfere with chitin (B13524) biosynthesis. nih.gov
The following table summarizes the insecticidal activity of selected pyridine derivatives against various pests.
| Compound/Derivative Class | Target Pest | Activity Noted |
| 2-Phenylpyridine derivatives (5a, 5d, 5g, 5h, 5k) | Mythimna separata | 100% inhibition at 500 mg/L mdpi.com |
| Thieno[2,3-b]pyridines (4, 9b, 9c) | Aphis gossypii | Promising insecticidal activity nih.gov |
| N-(5-phenylpyrazin-2-yl)-benzamides (3i, 3q) | Plutella xylostella, Spodoptera littoralis | Potent activity, impaired cuticular structure nih.gov |
Molecular Target Identification and Validation through Biochemical and Cell-Based Assays
A crucial step in drug discovery is the identification and validation of the molecular targets through which a compound exerts its biological effect. For pyridine derivatives, this has been accomplished using a combination of biochemical and cell-based assays.
For a series of novel 2-chloro-pyridine derivatives containing flavone moieties, telomerase was identified as a potential molecular target. nih.gov A modified Telomeric Repeat Amplification Protocol (TRAP) assay was used to screen the compounds for telomerase inhibition, revealing that compound 6e could strongly inhibit the enzyme with an IC50 value of 0.8 µM. nih.gov
In another example, structure-activity relationship (SAR) studies on pyrazolo[3,4-b]pyridines were conducted to overcome resistance to the drug crizotinib (B193316) caused by the L1196M mutation in Anaplastic Lymphoma Kinase (ALK). nih.gov This led to the identification of compound 10g , which showed potent enzymatic activity against both wild-type ALK and the resistant ALK-L1196M mutant, with IC50 values below 0.5 nM. nih.gov The activity of this compound was validated in cell-based assays, where it strongly suppressed the proliferation of cancer cell lines harboring the EML4-ALK fusion protein by inducing apoptosis and blocking ALK signaling pathways. nih.gov
Genetic studies in Plutella xylostella have linked resistance to N-(5-phenylpyrazin-2-yl)-benzamide derivatives to the Chitin Synthase 1 gene, identifying it as the molecular target for this class of insecticides. nih.gov
Molecular Docking and Computational Drug Design Studies to Elucidate Binding Interactions
Molecular docking and computational drug design are powerful tools used to predict and analyze the binding of small molecules to the active sites of biological macromolecules, guiding the synthesis of more potent and selective compounds.
Enzyme Targets: Molecular docking has been extensively used to understand the interactions of pyridine derivatives with their enzyme targets. For cholinesterase inhibitors, docking studies revealed that a carbamate derivative (8 ) could bind to both the CAS and PAS of acetylcholinesterase, consistent with its mixed-inhibition mechanism. nih.govresearchgate.net In the case of carbonic anhydrase inhibitors, computational methods were employed to investigate the binding mode of pyrazolo[4,3-c]pyridine sulfonamides within the active site of the hCA IX isoform. nih.govnih.gov Docking simulations of pyridine acyl sulfonamide derivatives with the COX-2 enzyme also helped to rationalize their inhibitory activity. drugbank.com For TBK1 inhibitors, molecular docking of 1H-pyrazolo[3,4-b]pyridine derivatives provided insights into their binding mode and informed structure-activity relationships. tandfonline.comnih.gov
Other Targets: Docking simulations were performed to position a 2-chloro-pyridine derivative (6e ) into the active site of telomerase to determine its probable binding model. nih.gov The binding interactions of pyridine derivatives with the main protease of SARS-CoV-2 have also been explored through molecular docking, with terpyridine showing a strong binding energy of -8.8 kcal/mol. nih.gov In the development of ALK inhibitors, molecular docking studies revealed that a potent pyrazolopyridine-based inhibitor (10g ) formed favorable interactions with the M1196 residue in the kinase domain of the resistant ALK-L1196M mutant. nih.gov Furthermore, pyridine moiety-bearing pyrimidine-2-thiols were docked into the active sites of COX-1 and COX-2 to predict their anti-inflammatory potential. ashdin.com
These computational approaches are integral to modern drug design, enabling a "scaffold-hopping" strategy for the de novo design of new therapeutic agents. mdpi.comtaylorandfrancis.comemanresearch.org
In Vitro Biological Assays for Efficacy and Selectivity Evaluation (e.g., Cell Line Growth Inhibition, Enzyme Activity Assays)
A wide range of in vitro biological assays are employed to determine the efficacy and selectivity of novel pyridine derivatives.
Enzyme Activity Assays: The inhibitory activity of pyridine derivatives against specific enzymes is a primary evaluation method. For cholinesterases, a spectrophotometric method is commonly used to measure the inhibition of AChE and BChE. mdpi.com Similarly, a stopped-flow CO₂ hydrase assay is utilized to assess the inhibitory activity against various carbonic anhydrase isoforms. nih.govnih.gov The in vitro kinase activity against enzymes like TBK1 is determined to calculate IC50 values. tandfonline.com
Cell Line Growth Inhibition: The anti-proliferative activity of pyridine derivatives is frequently evaluated against a panel of human cancer cell lines. For example, 2-chloro-pyridine derivatives were tested against the SGC-7901 gastric cancer cell line, with compounds 6e and 6f showing IC50 values of 22.28 and 18.45 µg/mL, respectively. nih.gov A novel pyridine derivative, H42 , was found to inhibit the proliferation of SKOV3 and A2780 ovarian cancer cells with IC50 values of 0.87 µM and 5.4 µM, respectively. nih.gov Thieno[2-3-b]pyridine analogues demonstrated potent anti-proliferative activity, with compounds 7h and 7i exhibiting IC50 concentrations of 25–50 nM against HCT116 and MDA-MB-231 cancer cells. mdpi.com Other studies have reported the anti-proliferative effects of various pyridine derivatives against cell lines such as HepG-2 (liver cancer), Caco-2 (colorectal cancer), and MCF-7 (breast cancer). rsc.orgnih.govrsc.orgrsc.org
The following table presents a summary of the in vitro anti-proliferative activity of selected pyridine derivatives.
| Derivative Class | Cell Line | IC50 Value |
| 2-Chloro-pyridine derivative (6f) | SGC-7901 (Gastric) | 18.45 µg/mL nih.gov |
| Pyridine derivative (H42) | SKOV3 (Ovarian) | 0.87 µM nih.gov |
| Pyridine derivative (H42) | A2780 (Ovarian) | 5.4 µM nih.gov |
| Thieno[2-3-b]pyridine (7h, 7i) | HCT116, MDA-MB-231 | 25–50 nM mdpi.com |
| Spiro-pyridine derivative (7) | Caco-2 (Colorectal) | 7.83 µM rsc.org |
Mechanistic Investigations of Biological Action and Cellular Pathways
Understanding the mechanism of action and the cellular pathways affected by a compound is essential for its development as a therapeutic agent. For pyridine derivatives, several mechanistic studies have shed light on their biological effects.
One study identified a pyridine derivative, 4-(4-fluorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinoline (FPTHQ), that induces senescence in ovarian cancer cells. nih.gov Mechanistic investigations revealed that FPTHQ caused growth inhibition by inducing G0/G1 cell cycle arrest. The induction of senescence was confirmed by increased senescence-associated β-galactosidase (SA-β-gal) activity. Further analysis showed that the compound up-regulated p21 and caused an accumulation of DNA damage, suggesting that it induces senescence through the activation of the p21 signaling pathway. nih.gov
The anti-proliferative mechanism of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines is proposed to involve the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC), thereby interfering with phospholipid metabolism, alongside other cellular processes. mdpi.com
In another study, a pyridine-thiazole derivative (13a ) was found to induce its cytotoxic effect in HepG2 cells by causing G1 cell cycle arrest and inducing apoptosis. This was accompanied by an increase in the levels of the pro-apoptotic protein Bax and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2. rsc.org Similarly, spiro-pyridine derivatives were shown to induce apoptosis by increasing the expression of Bax and suppressing the expression of Bcl-2. rsc.org Cell cycle analysis demonstrated that the most potent of these compounds induced cell cycle arrest at the S phase in colorectal adenocarcinoma cells. rsc.org
Agrochemical Applications of 2 Chloro 5 2 Thenoyl Pyridine Derivatives
Development as Insecticides and Neonicotinoid Analogues
The pyridine (B92270) moiety is a core structural component of neonicotinoids, which are among the most widely used classes of insecticides globally. chempanda.com These compounds act as agonists of the insect nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating high efficacy against a broad spectrum of sucking and chewing pests. chempanda.comresearchgate.net
A key intermediate in the synthesis of many commercial neonicotinoid insecticides is 2-chloro-5-chloromethylpyridine (CCMP). chemicalbook.comgoogle.com CCMP is essential for producing globally significant insecticides such as imidacloprid, acetamiprid, and thiacloprid. agropages.comgoogle.comgoogle.com The synthesis of these powerful insecticides often originates from precursors like 3-methylpyridine, which is subjected to chlorination to produce CCMP, a vital building block. agropages.com The development of efficient synthesis routes for CCMP has been a major focus of chemical research to support the large-scale production of these pesticides. google.comgoogle.com
Research into novel insecticides continues to leverage the pyridine scaffold. Studies have shown that various pyridine derivatives can be chemically prepared as analogues to neonicotinoids. nih.gov For instance, certain functionalized pyridines have been synthesized and tested for their insecticidal bioactivity against pests like the cowpea aphid (Aphis craccivora). These studies measure the toxicity of the compounds, often expressed as the median lethal concentration (LC50), to determine their effectiveness. Results indicate that the specific groups attached to the pyridine ring significantly influence the compound's toxicity. nih.gov
Below is a data table showcasing the insecticidal activity of several experimental pyridine derivatives against adult cowpea aphids, demonstrating the range of efficacy achievable through structural modifications.
Table 1: Insecticidal Activity of Pyridine Analogues Against Adult Aphis craccivora Data derived from laboratory bioassays using a leaf-dipping technique.
| Compound ID | LC50 (mg/L) after 24h |
|---|---|
| 1a | 1.606 |
| 1b | 1.002 |
| 1c | 1.121 |
| 1d | 0.593 |
| 1e | 1.107 |
| 1f | 0.498 |
| Acetamiprid (Reference) | 0.267 |
Source: Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. nih.gov
Utilization as Herbicides and Bactericides
Beyond their insecticidal applications, derivatives of chloropyridine are instrumental in the synthesis of other crop protection agents, including herbicides and bactericides. The compound 2-chloro-5-nitropyridine (B43025) serves as an important intermediate in the creation of various medicaments, including bactericides. chemicalbook.comgoogle.com Similarly, imines derived from 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787) have been reported as potential herbicides and fungicides. researchgate.net
The versatility of the chloropyridine structure allows for its incorporation into diverse molecular frameworks designed to target specific biological processes in weeds or pathogenic bacteria. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine, derived from CCMP, is a chemical intermediate for several crop-protection products, including herbicides. semanticscholar.orgagropages.com The development of such compounds highlights the broad utility of the pyridine scaffold in addressing multiple challenges in agriculture. innospk.com
Role as Plant Growth Regulators
Chloropyridine derivatives also find application as plant growth regulators (PGRs), which are substances used to modify plant physiological processes. Certain N-(2-chloro-4-pyridyl)-N'-phenylureas have been identified as potent plant growth regulators with strong activity in promoting cell division, cell differentiation, and cell enlargement. google.com These compounds can influence various aspects of plant development, including preventing premature fruit drop, promoting growth, and delaying aging processes. google.com
The intermediate 2-chloro-5-nitropyridine is also noted for its role in synthesizing plant growth regulators. chemicalbook.comgoogle.com The ability to synthesize these regulatory compounds from chloropyridine precursors underscores the economic and scientific importance of this chemical family in modern agriculture and horticulture. google.com
Environmental Fate, Ecotoxicity, and Impact Assessment of Agrochemical Derivatives
Environmental Fate:
Persistence and Degradability: 2-chloro-5-nitropyridine is not expected to be readily biodegradable. Environmental modeling suggests it is likely to be persistent and found predominantly in soil and water, but not in sediment. jubilantingrevia.com
Bioaccumulation: The compound has a low potential to bioaccumulate in the food chain, with an estimated Bioconcentration Factor (BCF) of 3.183. jubilantingrevia.com
Mobility in Soil: With an estimated Log Koc of 2.25, 2-chloro-5-nitropyridine is expected to have moderate mobility in soil. jubilantingrevia.com
Ecotoxicity: Assessing the toxicity to aquatic organisms is a standard requirement. Predicted values for 2-chloro-5-nitropyridine indicate its potential effect on aquatic life. jubilantingrevia.com
Table 2: Ecotoxicity and Environmental Properties of 2-Chloro-5-nitropyridine Data based on predictions from the US EPA Test Tool and environmental modeling.
| Parameter | Value | Interpretation |
|---|---|---|
| Ecotoxicity | ||
| Fathead minnow LC50 (96 hr) | 24.26 mg/L | Expected to be non-toxic to fish |
| Daphnia magna LC50 (48 hr) | 43.14 mg/L | Expected to be non-toxic to aquatic invertebrates |
| Bioaccumulation | ||
| Log Kow | 1.27 | Low potential to bioaccumulate |
| BCF | 3.183 | Low potential to bioaccumulate |
| Mobility | ||
| Log Koc (Soil Adsorption) | 2.25 | Moderate mobility in soil |
Source: 2-Chloro-5-nitropyridine Safety Data Sheet, Jubilant Ingrevia Limited. jubilantingrevia.com
The assessment of pesticide transformation products is a complex but essential task, as these breakdown compounds can sometimes pose their own environmental risks. researchgate.net Comprehensive risk assessments are necessary to mitigate the potential adverse effects of heterocyclic agrochemical residues on ecosystems. mdpi.com
Future Directions and Emerging Research Avenues for 2 Chloro 5 2 Thenoyl Pyridine
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research will likely focus on moving beyond traditional synthetic methods for 2-Chloro-5-(2-thenoyl)pyridine to more sustainable and atom-economical processes. This includes the exploration of catalytic C-H activation, flow chemistry, and the use of greener solvents and reagents. The goal is to develop scalable, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Research Focus |
| Catalytic C-H Activation | High atom economy, reduced waste | Development of selective and efficient catalysts |
| Flow Chemistry | Improved safety, scalability, and reproducibility | Optimization of reactor design and reaction conditions |
| Green Solvents/Reagents | Reduced environmental impact | Identification and application of biodegradable solvents and non-toxic reagents |
Development and Application of Advanced Computational Models for Prediction and Design
Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules. In the context of this compound, advanced computational models, such as those based on density functional theory (DFT) and molecular dynamics (MD) simulations, can be employed to predict its physicochemical properties, reactivity, and potential biological activity. These in silico studies can guide the rational design of new derivatives with enhanced properties, thereby reducing the time and resources required for experimental work.
Identification of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action
The structural motifs present in this compound, namely the chloropyridine and thenoyl groups, are found in numerous biologically active compounds. This suggests that this compound itself may possess interesting pharmacological properties. Future research will likely involve high-throughput screening against a wide range of biological targets to identify potential therapeutic applications. Subsequent studies will then focus on elucidating the precise mechanism of action at the molecular level, which is crucial for the development of safe and effective drugs.
Potential Applications in Advanced Materials Science Beyond Traditional Coordination Chemistry
While the coordination chemistry of pyridine-containing ligands is well-established, the potential of this compound in advanced materials science remains a nascent field. Its conjugated system and the presence of heteroatoms make it an interesting candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furthermore, its ability to coordinate with metal ions could be exploited for the development of novel metal-organic frameworks (MOFs) with applications in gas storage, catalysis, and sensing.
Promotion of Interdisciplinary Research Collaborations for Comprehensive Study
A comprehensive understanding of this compound will require a collaborative effort from researchers across various disciplines. Chemists, biologists, pharmacologists, computational scientists, and materials scientists will need to work together to fully unravel the potential of this molecule. Such interdisciplinary collaborations will foster innovation and accelerate the translation of fundamental research into real-world applications.
Q & A
Q. Primary Techniques :
- NMR Spectroscopy :
- X-ray Crystallography : Resolve stereoelectronic effects of the thiophene ring on pyridine planarity .
- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ~ 237.6 g/mol) and fragmentation patterns .
Advanced: How do reaction conditions influence the yield and purity of this compound during synthesis?
Q. Critical Variables :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions, while dichloromethane minimizes byproducts in acylation .
- Catalyst Loading : For cross-coupling, use 5–10 mol% Pd(PPh₃)₄ to balance cost and efficiency .
- Temperature Control : Lower temperatures (0–25°C) reduce decomposition of the thenoyl group, while higher temperatures (80–100°C) accelerate coupling steps .
Data Contradiction Example : Conflicting reports on optimal chlorination time (4–12 hours) can be resolved by monitoring reaction progress via TLC or in situ IR .
Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Q. Methodological Framework :
Systematic SAR Studies : Vary substituents (e.g., replace thiophene with furan or phenyl) to isolate electronic/steric effects .
In Vitro Assays : Compare inhibition constants (Ki) against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
Meta-Analysis : Cross-reference published IC₅₀ values with experimental conditions (e.g., cell line variability, assay pH) to identify confounding factors .
Example : Discrepancies in antifungal activity may arise from differences in membrane permeability across fungal species .
Advanced: How does the electronic nature of the 2-thenoyl group affect the reactivity of the pyridine ring in cross-coupling reactions?
Q. Mechanistic Insights :
- Electron-Withdrawing Effect : The thenoyl group reduces electron density at the 5-position, facilitating nucleophilic aromatic substitution (NAS) but hindering electrophilic attacks .
- Steric Considerations : The thiophene ring’s bulkiness may slow down coupling reactions; use bulky ligands (e.g., XPhos) to mitigate steric hindrance in Pd-catalyzed steps .
Experimental Validation : Compare reaction rates of 2-thenoyl vs. 2-methyl analogs in Suzuki-Miyaura coupling using kinetic studies .
Basic: What safety precautions are necessary when handling this compound?
Q. Key Protocols :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritation reported for analogs) .
- Ventilation : Use fume hoods due to potential respiratory toxicity (observe RADS precautions for chronic exposure) .
- Storage : Keep in airtight containers at 2–8°C, away from moisture (hygroscopicity may degrade the compound) .
Advanced: What computational methods are used to predict the interaction of this compound with biological targets?
Q. Approaches :
- Molecular Docking : Simulate binding modes with proteins (e.g., using AutoDock Vina) to identify key interactions (e.g., H-bonding with the pyridine nitrogen) .
- QSAR Modeling : Train models on analogs with known activities to predict IC₅₀ values based on descriptors like logP and dipole moment .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity in biological environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
